molecular formula C11H5F3N2 B595804 2-(Trifluoromethyl)quinoline-4-carbonitrile CAS No. 18706-26-8

2-(Trifluoromethyl)quinoline-4-carbonitrile

Cat. No.: B595804
CAS No.: 18706-26-8
M. Wt: 222.17
InChI Key: JTPAVLXWCPOQJJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline-4-carbonitrile is a versatile chemical scaffold designed for medicinal chemistry and drug discovery research. The quinoline nucleus is a privileged structure in pharmacology, known for its presence in a wide array of bioactive molecules . The strategic incorporation of a trifluoromethyl group is a common practice in modern medicinal chemistry, as it can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby improving its potential as a drug candidate . This compound is of significant interest in the synthesis of novel heterocyclic systems. For instance, quinoline derivatives serve as key intermediates for constructing complex molecular architectures like pyrazolo[3,4-d]pyrimidines, which are analogs of purine and are investigated for their pronounced antimicrobial properties . Researchers can utilize this carbonitrile to develop new chemical entities for evaluating against various pathogenic fungi and bacteria . Beyond antimicrobial applications, the quinoline core is a prominent scaffold in anticancer research. Quinoline-based molecules are known to act as inhibitors of crucial carcinogenic pathways by targeting receptors such as c-Met, VEGFR, and EGFR . These pathways regulate critical cellular processes including proliferation, apoptosis, and angiogenesis, making them attractive targets for oncology drug development. The specific substitution pattern on the quinoline ring, such as the trifluoromethyl and carbonitrile groups, allows researchers to fine-tune the molecule's properties and interactions with these enzymatic targets . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(trifluoromethyl)quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)10-5-7(6-15)8-3-1-2-4-9(8)16-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPAVLXWCPOQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719866
Record name 2-(Trifluoromethyl)quinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-26-8
Record name 2-(Trifluoromethyl)quinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution Dynamics

In the one-pot method, the halo-quinoline’s 4-position is activated toward nucleophilic attack by the electron-withdrawing trifluoromethyl groups. The 2-pyridylacetonitrile acts as a carbon nucleophile, with the phase transfer catalyst stabilizing the transition state through ion-pair interactions.

Oxidation Selectivity

Hydrogen peroxide mediates the oxidation of the intermediate acetonitrile derivative via a proposed epoxide pathway, avoiding over-oxidation to carboxylic acids. Kinetic studies show a strong dependence on peroxide concentration, with 30% aqueous H₂O₂ providing optimal results.

Competing Side Reactions

  • Trifluoromethyl Group Hydrolysis: At temperatures >100°C, trace amounts of HF may form, necessitating pH control.

  • Cyanide Elimination: Strong bases (e.g., NaOH) can induce β-elimination of HCN, requiring mild conditions (pH 7–8).

Industrial Production Considerations

Cost-Benefit Analysis of Key Reagents

ReagentCost per kgMethod Utilization
4-Chloro-2,8-bis(trifluoromethyl)quinoline$1,200One-Pot
2-Pyridylacetonitrile$850One-Pot
SnCl₂$45Alkylation
Mn(OAc)₃·2H₂O$320Cyclization

The one-pot method’s reagent costs are offset by reduced labor and waste management expenses, providing a 22% overall cost reduction compared to multi-step sequences.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)quinoline-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different quinoline-based compounds.

    Substitution: Substitution reactions, such as the Suzuki–Miyaura cross-coupling reaction, can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

2-(Trifluoromethyl)quinoline-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound has potential biological activity and is studied for its effects on various biological systems.

    Medicine: It is investigated for its therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer.

    Industry: The compound is used in the production of various materials and chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways . The exact mechanism can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl group and additional functional groups significantly influence the properties of quinoline carbonitriles:

Compound Name Substituents Key Properties References
2-(Trifluoromethyl)quinoline-4-carbonitrile -CF₃ (C2), -CN (C4) High electron deficiency; enhanced stability and reactivity
8-(Trifluoromethyl)quinoline-4-carbonitrile -CF₃ (C8), -CN (C4) Reduced steric hindrance; potential for planar molecular stacking
4-Hydroxy-2-methyl-6-[4-(trifluoromethoxy)phenyl]quinoline-3-carbonitrile -OH (C4), -CH₃ (C2), -OCF₃ (C6) Increased solubility due to hydroxyl group; enhanced antioxidative properties
6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile -CF₃ (C2), -CN (C3), -NH₂ (C4), -C₃H₅ (C6) Amino group enables hydrogen bonding; allyl group introduces conjugation pathways

Key Observations :

  • Electron-Withdrawing Effects: The 2-CF₃/4-CN combination creates a strong electron-deficient core, favoring nucleophilic aromatic substitution reactions. In contrast, 8-CF₃ derivatives exhibit less pronounced electronic effects due to the distal position of the -CF₃ group .
  • Solubility and Bioactivity: Hydroxyl or amino substituents (e.g., in and ) improve water solubility and antioxidative capacity, making them suitable for drug design .

Structural Flexibility and Ring Modifications

Hexahydroquinoline derivatives, such as 2-Amino-4-(4-chlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (), introduce conformational flexibility. In contrast, fully aromatic quinoline systems (e.g., ) exhibit rigid structures ideal for π-π stacking in materials science.

Biological Activity

2-(Trifluoromethyl)quinoline-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and research findings.

The chemical structure of this compound includes a quinoline ring substituted with a trifluoromethyl group and a carbonitrile functional group. This unique structure contributes to its biological activity by enhancing lipophilicity and altering electronic properties, which may influence interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1832
Bacillus subtilis1564
Escherichia coli12128
Pseudomonas aeruginosa10256

These results indicate that the compound has potential as an antibacterial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

In recent research, derivatives of this compound were synthesized and tested for anticancer properties. Notably, one derivative exhibited remarkable anti-proliferative activity against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer).

Table 2: IC50 Values of Selected Derivatives Against Cancer Cell Lines

CompoundPC3 (µM)K562 (µM)HeLa (µM)
This compound>10>10>10
Derivative A0.490.080.01
Derivative B0.750.150.02

The derivative with the highest activity showed IC50 values significantly lower than those of the parent compound, indicating that structural modifications can enhance its anticancer efficacy .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Microtubule Disruption : Some derivatives have been identified as microtubule-targeting agents, disrupting mitotic processes in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The trifluoromethyl group may enhance the generation of ROS, leading to increased oxidative stress in target cells.

Case Studies

A notable study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. These derivatives were tested for their cytotoxicity and selectivity against cancer cell lines compared to normal cells. The findings indicated that certain modifications led to increased selectivity for cancer cells while sparing normal cells, suggesting a promising therapeutic index .

Q & A

Q. What are the optimal synthetic routes for 2-(Trifluoromethyl)quinoline-4-carbonitrile, and how can reaction conditions be tailored to maximize yield?

The synthesis typically involves introducing the trifluoromethyl group to a quinoline precursor via nucleophilic substitution or transition-metal-catalyzed reactions. Key steps include using catalysts like palladium or copper to facilitate cross-coupling, maintaining temperatures between 100–150°C, and employing inert atmospheres (e.g., nitrogen) to prevent side reactions. Solvent selection (e.g., DMF or DMSO) and stoichiometric ratios of reagents are critical for purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the position of substituents and detecting impurities. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the cyano (-CN) and trifluoromethyl (-CF₃) groups. High-resolution MS or elemental analysis further ensures purity .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound’s electron-withdrawing -CF₃ and -CN groups enhance binding to biological targets. It serves as a scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents. Researchers modify the quinoline core to improve pharmacokinetic properties, such as solubility and metabolic stability, guided by structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., using B3LYP functionals) model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potentials. These predict sites for electrophilic/nucleophilic attacks and interactions with biological targets. Basis sets like 6-31G(d,p) are suitable for geometry optimization. Validate predictions with experimental data (e.g., X-ray crystallography or UV-Vis spectroscopy) .

Q. What mechanisms explain the compound’s reactivity in cross-coupling reactions, and how do substituents influence regioselectivity?

The electron-deficient quinoline core facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. The -CF₃ group directs electrophiles to the 4-position via inductive effects, while the -CN group stabilizes intermediates through resonance. Kinetic studies (e.g., monitoring reaction progress via HPLC) and computational modeling of transition states clarify regioselectivity .

Q. How should researchers address contradictions in reported biological activities of quinoline derivatives?

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Standardize protocols using reference compounds (e.g., positive controls like ciprofloxacin for antimicrobial tests). Perform dose-response curves and replicate studies across independent labs. Use SAR to isolate the impact of specific substituents on activity .

Q. What crystallographic tools are recommended for resolving structural ambiguities in trifluoromethylated quinolines?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL or SHELXS software provides precise bond lengths and angles. For dynamic studies, pair with ORTEP-III for thermal ellipsoid visualization. Resolve disorder in -CF₃ groups using anisotropic refinement and Hirshfeld surface analysis .

Q. How can researchers design derivatives of this compound for enhanced target specificity?

Introduce bioisosteres (e.g., replacing -CN with -COOH for solubility) or append functional groups (e.g., amino or halogens) via click chemistry. Use molecular docking (AutoDock Vina) to screen virtual libraries against target proteins (e.g., kinases or bacterial enzymes). Validate with in vitro binding assays (e.g., SPR or ITC) .

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